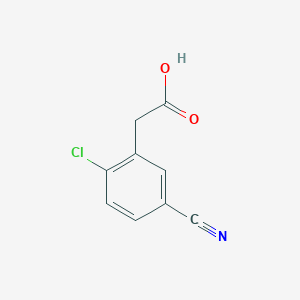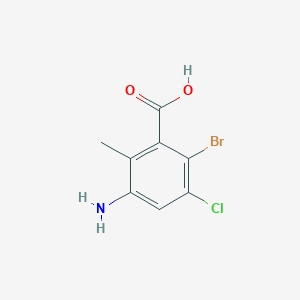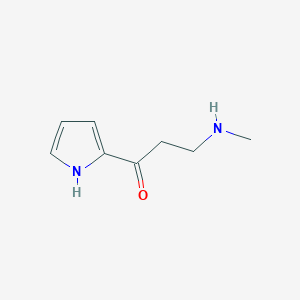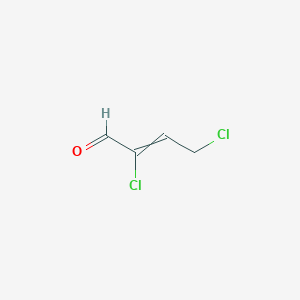
2,4-Dichloro-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-2-butenal is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of butenal. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-2-butenoic acid.
Reduction: 2,4-Dichloro-2-butenol.
Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-2-butenal when hydroxide is used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dichloro-2-butenal exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activity and applications in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobutanal: Similar structure but lacks the double bond.
2,4-Dichlorobutene: Similar structure but lacks the aldehyde group.
2,4-Dichlorophenoxyacetic acid: Contains similar chlorine substitutions but has a different functional group and backbone.
Uniqueness
2,4-Dichloro-2-butenal is unique due to the presence of both chlorine atoms and an aldehyde group on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
26394-31-0 |
|---|---|
Fórmula molecular |
C4H4Cl2O |
Peso molecular |
138.98 g/mol |
Nombre IUPAC |
2,4-dichlorobut-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2 |
Clave InChI |
FSPXZKAEHGXEHN-UHFFFAOYSA-N |
SMILES isomérico |
C(/C=C(/C=O)\Cl)Cl |
SMILES canónico |
C(C=C(C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
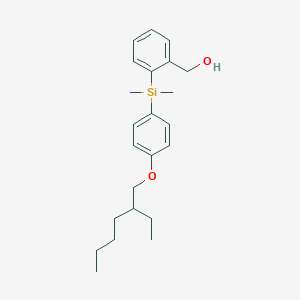
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
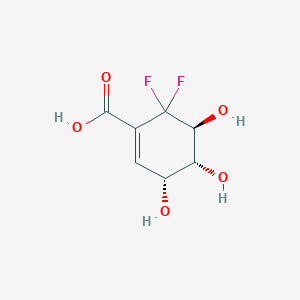
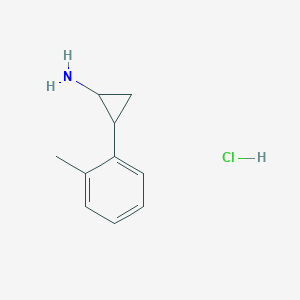
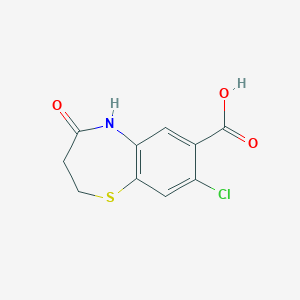
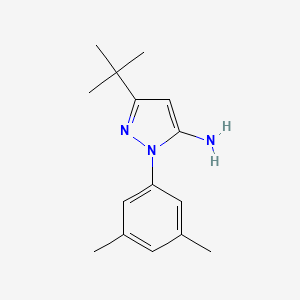

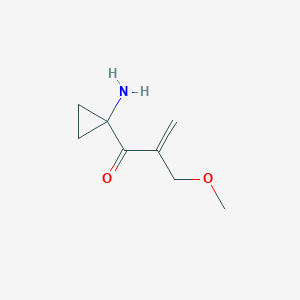
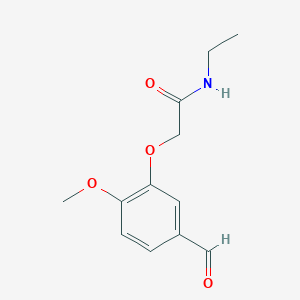
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
